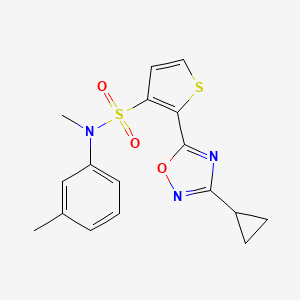

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

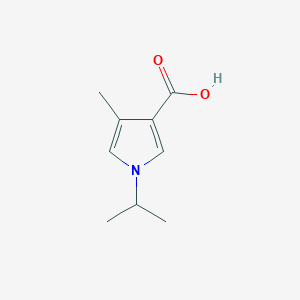

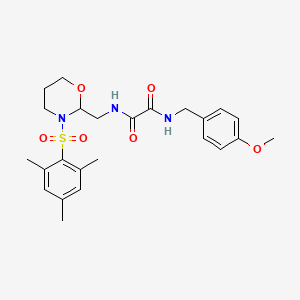

The compound is a member of the sulfonamide family, which is known for its wide range of biological activities. The structure of the compound includes a 1,2,4-oxadiazole ring, a common feature in many pharmacologically active molecules. The presence of a thiophene ring sulfonamide moiety suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related sulfonamide-based oxadiazole derivatives is described in the literature. These compounds are typically synthesized from sulfonyl chloride intermediates with various substituted aryl or hetero groups . The process involves the formation of 1,3,4-oxadiazole rings, which are then linked to the sulfonamide group to create the final compound. The methodologies adopted are simple and versatile, indicating that the synthesis of the compound would likely follow a similar pathway.

Molecular Structure Analysis

The molecular structure of sulfonamide-based oxadiazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, including the arrangement of the rings and the positions of substituents. The presence of the cyclopropyl group in the compound of interest would be expected to influence its three-dimensional structure and, consequently, its biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide-based oxadiazole derivatives can be inferred from theoretical calculations using quantum chemical parameters . These calculations, such as the frontier orbital energy and global reactivity descriptors, help predict how these compounds might interact with other molecules. The oxadiazole and sulfonamide groups are likely to be key sites for chemical reactions, given their electron-withdrawing properties and potential for hydrogen bonding.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar sulfonamide-based oxadiazole derivatives can be extrapolated. These compounds generally exhibit good solubility and stability, which are important for their biological activity. The antioxidant activity of methyl-substituted bis(oxadiazoles) suggests that the compound may also possess this property . Additionally, the anti-inflammatory and anti-diabetic activities of related compounds indicate that the compound may have therapeutic potential in these areas .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Evaluation

Sulfonamide-containing compounds, including those related to the query chemical structure, have been extensively studied for their biological activities. For instance, the synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives revealed compounds with significant anti-inflammatory and antimicrobial activities. These studies suggest that incorporating sulfonamide and oxadiazole moieties into molecular frameworks can yield potent biological agents with potential therapeutic applications (Kavitha, Nasarullah, & Kannan, 2019).

Antioxidant and Antibacterial Properties

Further research into sulfonamide-linked bis(oxadiazoles) and related structures has demonstrated these compounds' potential as antioxidants and antibacterial agents. A study on a new class of sulfone/sulfonamide-linked bis(oxadiazoles) highlighted their antioxidant activity, indicating the chemical framework's utility in designing molecules to combat oxidative stress (Padmaja et al., 2014). Another research focused on synthesizing novel heterocyclic compounds with a sulfonamido moiety, showing promising antibacterial properties, underscoring the versatility of sulfonamide derivatives in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).

Material Science Applications

Beyond biomedical applications, sulfonamide compounds have implications in material science, particularly in corrosion inhibition. For example, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion in metals, demonstrating the compound's utility in protecting industrial materials against chemical degradation (Ammal, Prajila, & Joseph, 2018).

Eigenschaften

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-4-3-5-13(10-11)20(2)25(21,22)14-8-9-24-15(14)17-18-16(19-23-17)12-6-7-12/h3-5,8-10,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHAOULTZBKQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)